

A Comparative Guide to the Measurement of N-Nitrosothiazolidine-4-carboxylic Acid (NTCA)

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Compound of Interest

Compound Name: *N-Nitrosothiazolidine-4-carboxylic acid*

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This guide provides a comparative overview of analytical methodologies for the quantification of **N-Nitrosothiazolidine-4-carboxylic acid** (NTCA), a non-volatile N-nitroso compound found in various smoked and cured food products. While a formal inter-laboratory comparison study for NTCA measurement has not been identified in the public domain, this document synthesizes data and protocols from published research to offer a valuable resource for researchers, scientists, and drug development professionals. The guide outlines common analytical techniques, summarizes reported quantitative findings, and details experimental procedures to aid in the selection and implementation of appropriate analytical methods.

Data Presentation: Comparison of Analytical Methods and Reported NTCA Levels

The following table summarizes quantitative data for NTCA from various studies, highlighting the analytical methods employed and the concentrations detected in different sample matrices.

Laboratory/Study Reference	Sample Matrix	Analytical Method	Reported NTCA Concentration (ppb)
Sen et al.	Smoked Meats and Fish	HPLC-TEA	Up to 13,700
Unknown Study[1]	Uncooked Cured Meat Products	Not Specified	8 - 1,400
Unknown Study[1]	Fried Bacon	HPLC-TEA	Not explicitly quantified for NTCA, but its precursor role to NTHZ was studied.

Experimental Protocols

A prevalent and sensitive method for the determination of NTCA in food matrices is High-Performance Liquid Chromatography coupled with a Thermal Energy Analyzer (HPLC-TEA). The following protocol is based on methodologies described for the analysis of N-nitroso compounds in cured meat and fish products[2].

Objective: To quantify the concentration of NTCA in a given sample matrix (e.g., cured meat, smoked fish).

Principle: The sample is extracted with a solvent mixture, and interfering substances such as fats are removed. The extract is then cleaned up using column chromatography. The final extract is analyzed by HPLC-TEA, which provides high selectivity and sensitivity for nitroso compounds.

Materials and Reagents:

- Acetonitrile (HPLC grade)
- Glacial acetic acid
- Ascorbyl palmitate

- Sulfamic acid
- Isooctane
- Basic alumina (6% water content)
- NTCA analytical standard
- Deionized water

Procedure:

- **Sample Homogenization:** A representative portion of the sample is homogenized to ensure uniformity.
- **Extraction:** The homogenized sample is extracted with a solution of acetonitrile and glacial acetic acid (100:1, v/v). Small amounts of ascorbyl palmitate and sulfamic acid are added as N-nitrosation inhibitors[2].
- **Lipid Removal:** Fats and lipids are removed from the extract by liquid-liquid partitioning against isooctane[2]. The aqueous phase containing NTCA is collected.
- **Column Cleanup:** The aqueous extract is passed through a column packed with basic alumina containing 6% water for cleanup[2].
- **Concentration:** The cleaned-up extract is concentrated under reduced pressure.
- **HPLC-TEA Analysis:** The concentrated extract is redissolved in a suitable solvent and injected into the HPLC-TEA system for quantification.
 - **Confirmation:** The identity of NTCA can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation) [1].

Detection Limit: The reported detection limit for similar non-volatile nitrosamines using this methodology is approximately 1-2 ppb[2].

Mandatory Visualizations

Experimental Workflow for NTCA Analysis

Caption: General experimental workflow for the analysis of NTCA in food samples.

Formation Pathway of N-Nitrosothiazolidine-4-carboxylic acid (NTCA)

Caption: Chemical formation pathway of NTCA from its precursors.

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References

- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com